Sémacastat

Vue d'ensemble

Description

Semagacestat belongs to the class of organic compounds known as dipeptides . It is a γ-secretase inhibitor that reduces Aβ40 and 42 production and secretion by the γ-secretase enzyme complex .

Synthesis Analysis

Semagacestat is a γ-secretase inhibitor that reduces Aβ40 and 42 production and secretion by the γ-secretase enzyme complex . The rationale is that reducing the formation of Aβ from its substrate APP targets an upstream event in the amyloid cascade .

Molecular Structure Analysis

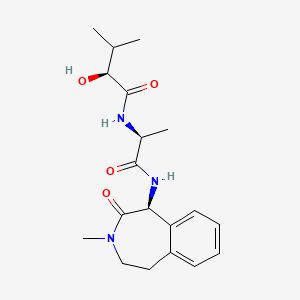

Semagacestat has structural similarities with DAPT and LY-411,575, but its small structure has much smaller effects on flexible loops in the presenilin structure . Avagacestat has a wide structure which cannot line with the tunnel walls and penetrate deep into the tunnel .

Chemical Reactions Analysis

Semagacestat is a γ-secretase inhibitor that reduces Aβ40 and 42 production and secretion by the γ-secretase enzyme complex . The rationale is that reducing the formation of Aβ from its substrate APP targets an upstream event in the amyloid cascade .

Physical And Chemical Properties Analysis

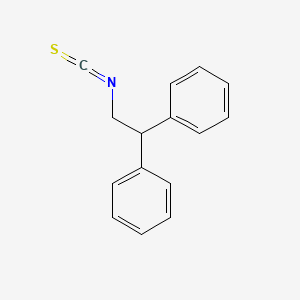

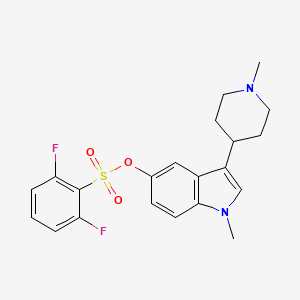

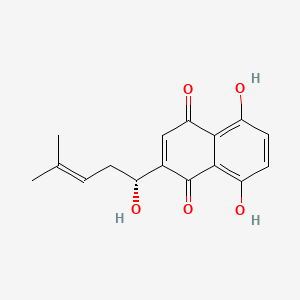

Semagacestat has a molecular formula of C19H27N3O4 and a molecular weight of 361.442 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 681.9±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.2 mmHg at 25°C .

In Vivo

Semagacestat has been studied in a number of in vivo studies. These studies have shown that the drug is able to reduce amyloid-β levels in the brains of animal models. In addition, semagacestat has been shown to reduce the accumulation of amyloid-β plaques in the brains of animal models. This suggests that semagacestat may be a promising drug candidate for the treatment of Alzheimer’s disease.

In Vitro

Semagacestat has also been studied in a number of in vitro studies. These studies have shown that semagacestat is able to inhibit the activity of gamma-secretase, which is responsible for the production of amyloid-β peptide. In addition, semagacestat has been shown to reduce the production of amyloid-β peptide in cell culture studies. This suggests that semagacestat may be a promising drug candidate for the treatment of Alzheimer’s disease.

Mécanisme D'action

Target of Action

Semagacestat is a γ-secretase inhibitor . The primary target of Semagacestat is the γ-secretase enzyme complex . This enzyme complex is responsible for the proteolysis of the amyloid precursor protein (APP), a process that leads to the formation of amyloid-beta (Aβ) peptides .

Mode of Action

Semagacestat interacts with its target, the γ-secretase enzyme complex, by blocking its activity . This inhibition reduces the production and secretion of Aβ40 and Aβ42 peptides . The reduction in the formation of Aβ from its substrate APP represents a direct test of the amy

Activité Biologique

Semagacestat has been shown to reduce the production of amyloid-β peptide in animal models and cell culture studies. In addition, semagacestat has been shown to reduce the accumulation of amyloid-β plaques in the brains of animal models. This suggests that semagacestat may be a promising drug candidate for the treatment of Alzheimer’s disease.

Biochemical and Physiological Effects

Semagacestat has been shown to reduce the production of amyloid-β peptide in animal models and cell culture studies. In addition, semagacestat has been shown to reduce the accumulation of amyloid-β plaques in the brains of animal models. This suggests that semagacestat may have beneficial effects on the biochemical and physiological processes associated with Alzheimer’s disease.

Avantages Et Limitations Des Expériences En Laboratoire

Advantages

Semagacestat has been shown to be a potent inhibitor of gamma-secretase, with an IC50 of 0.5 nM. This suggests that semagacestat is a highly effective inhibitor of gamma-secretase, which is responsible for the production of amyloid-β peptide. In addition, semagacestat is easy to synthesize using a stereoselective synthesis method, which is cost-effective.

Limitations

Although semagacestat has been shown to reduce the production of amyloid-β peptide in animal models and cell culture studies, its efficacy in humans has yet to be established. In addition, the long-term effects of semagacestat on human health have yet to be determined.

Orientations Futures

1. Further research is needed to determine the efficacy of semagacestat in humans.

2. Long-term studies are needed to determine the safety and efficacy of semagacestat in humans.

3. Research is needed to determine the optimal dosage of semagacestat for humans.

4. Studies are needed to determine the potential interactions between semagacestat and other drugs.

5. Research is needed to determine the potential side effects of semagacestat in humans.

6. Studies are needed to determine the potential synergistic effects of semagacestat with other drugs.

7. Research is needed to determine the potential mechanisms of action of semagacestat.

8. Studies are needed to determine the potential therapeutic applications of semagacestat.

9. Research is needed to determine the potential off-target effects of semagacestat.

10. Studies are needed to determine the potential mechanisms of resistance to semagacestat.

11. Research is needed to determine the potential biomarkers of response to semagacestat.

12. Studies are needed to determine the potential mechanisms of drug delivery of semagacestat.

13. Research is needed to determine the potential combinations of semagacestat with other drugs.

14. Studies are needed to determine the potential pharmacokinetics of semagacestat.

15. Research is needed to determine the potential mechanisms of action of semagacestat in combination with other drugs.

Applications De Recherche Scientifique

Recherche sur la maladie d’Alzheimer

Le sémacastat a été principalement étudié pour son potentiel dans le traitement de la maladie d’Alzheimer. Il s’agit d’un inhibiteur de la γ-sécrétase de petite taille qui a été développé pour réduire la production et la sécrétion des peptides Aβ40 et Aβ42 par le complexe enzymatique de la γ-sécrétase. La justification de cette approche est que la réduction de la formation d’Aβ à partir de son substrat, la protéine précurseur amyloïde (APP), cible un événement en amont de la cascade amyloïde, ce qui représente un test direct de l’hypothèse amyloïde .

Études sur le peptide bêta-amyloïde

Des recherches menées sur des rats de laboratoire suggèrent que la forme soluble du peptide bêta-amyloïde est un agent causal dans le développement de la maladie d’Alzheimer. Le this compound bloque la γ-sécrétase, qui est responsable de la protéolyse de l’APP, influençant ainsi potentiellement l’étude du rôle des peptides bêta-amyloïdes dans les maladies neurodégénératives .

Pharmacodynamique

Des études ont été menées pour examiner les effets du this compound sur la PS/γ-sécrétase dans des cellules vivantes en mesurant les petits peptides dérivés intracellulaires libérés lors de la production d’Aβ . Ces recherches permettent de comprendre la pharmacodynamique du this compound et son interaction avec les processus cellulaires.

Essais cliniques

Le this compound a fait l’objet d’essais cliniques, notamment un essai en double aveugle et contrôlé par placebo pour évaluer son efficacité en tant que traitement de la maladie d’Alzheimer. Cependant, il est important de noter que certains essais ont été interrompus en raison d’effets indésirables .

Recherche neurologique

Au-delà de la maladie d’Alzheimer, l’inhibition de la γ-sécrétase par le this compound présente des applications potentielles dans la recherche neurologique plus large, en particulier dans la compréhension du clivage enzymatique de l’APP et de ses implications dans divers troubles neurodégénératifs .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Semagacestat functions by inhibiting the γ-secretase enzyme complex, which is responsible for the proteolytic cleavage of amyloid precursor protein (APP) into Aβ peptides . By blocking this enzyme, Semagacestat reduces the production and secretion of Aβ40 and Aβ42 peptides . This interaction is crucial as it targets an upstream event in the amyloid cascade, representing a direct test of the amyloid hypothesis .

Cellular Effects

Semagacestat has been shown to influence various cellular processes. It reduces the levels of Aβ peptides in the plasma, which is consistent with its role as a γ-secretase inhibitor . It also leads to an increase in intracellular byproduct peptides and long Aβ species, which can have adverse effects on cellular function . Additionally, Semagacestat has been associated with increased ventricular volume and decreased cerebrospinal fluid phosphorylated tau (p-tau) levels .

Molecular Mechanism

At the molecular level, Semagacestat exerts its effects by binding to the γ-secretase enzyme complex, thereby inhibiting its activity . This inhibition prevents the cleavage of APP into Aβ peptides, reducing their production and secretion . Furthermore, Semagacestat has been shown to activate the growth hormone secretagogue receptor (GHS-R1a), leading to increased intracellular calcium influx and receptor internalization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Semagacestat have been observed to change over time. Initially, it reduces plasma levels of Aβ peptides, but this effect is followed by a biphasic response where plasma Aβ levels exceed baseline levels . Long-term studies have shown that Semagacestat can lead to cognitive decline, increased ventricular volume, and other adverse effects .

Dosage Effects in Animal Models

The effects of Semagacestat vary with different dosages in animal models. Higher doses have been associated with significant adverse effects, including cognitive decline and increased incidence of skin cancer . In humans, a single dose of Semagacestat has been shown to alter the cerebrospinal fluid peptidome, indicating its impact on peptide production and regulation .

Metabolic Pathways

Semagacestat is involved in the metabolic pathways related to the production of Aβ peptides. It inhibits the γ-secretase enzyme, which is responsible for the cleavage of APP into Aβ peptides . Additionally, Semagacestat has been shown to activate the GHS-R1a receptor, which is involved in various physiological functions, including energy metabolism and growth hormone secretion .

Transport and Distribution

Semagacestat is transported and distributed within cells and tissues, primarily targeting the γ-secretase enzyme complex . It has been shown to reduce plasma levels of Aβ peptides but does not significantly affect cerebrospinal fluid Aβ levels . The distribution of Semagacestat within the body can lead to various adverse effects, including increased ventricular volume and cognitive decline .

Subcellular Localization

The subcellular localization of Semagacestat is primarily within the γ-secretase enzyme complex, where it exerts its inhibitory effects . This localization is crucial for its function as it directly interacts with the enzyme responsible for the production of Aβ peptides . Additionally, Semagacestat has been shown to cause intracellular accumulation of byproduct peptides, which can have adverse effects on cellular function .

Propriétés

IUPAC Name |

(2S)-2-hydroxy-3-methyl-N-[(2S)-1-[[(5S)-3-methyl-4-oxo-2,5-dihydro-1H-3-benzazepin-5-yl]amino]-1-oxopropan-2-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O4/c1-11(2)16(23)18(25)20-12(3)17(24)21-15-14-8-6-5-7-13(14)9-10-22(4)19(15)26/h5-8,11-12,15-16,23H,9-10H2,1-4H3,(H,20,25)(H,21,24)/t12-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXWXXPNHIWQHW-RCBQFDQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1C2=CC=CC=C2CCN(C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2CCN(C1=O)C)NC(=O)[C@H](C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10235740 | |

| Record name | LY 450139 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

425386-60-3, 866488-53-1 | |

| Record name | Semagacestat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=425386-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY 450139 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425386603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Semagacestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12463 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LY 450139 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEMAGACESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YN0602W4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-aminopropanoylamino)-N-[1-[5-[3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B1681645.png)